
3-氯异烟酰氯
描述
3-Chloroisonicotinoyl chloride is a chemical compound with the linear formula C6H3O1N1Cl2 . It is a powder in form . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Chloroisonicotinoyl chloride is represented by the SMILES string ClC1=C(C(Cl)=O)C=CN=C1 . The InChI key is TXZFUXXDGJSIQJ-UHFFFAOYSA-N . The molecular weight of this compound is 176.002 .Physical and Chemical Properties Analysis
3-Chloroisonicotinoyl chloride is a powder . Its molecular formula is C6H3O1N1Cl2 . The molecular weight of this compound is 176.002 .科学研究应用
1. 化学中的多用途构件
3-氯丙酰氯是一种化学相关的化合物,被用作粘合剂、药物、除草剂和杀菌剂领域的通用构件。它的安全性及在连续生产中的效率使其特别有价值。该工艺展示了如何以更安全、更高效的方式合成像 3-氯异烟酰氯这样的氯化化合物,为包括药物合成在内的各个领域做出贡献 (Movsisyan 等人,2018)。
2. 在大气化学中的作用
类似于 3-氯异烟酰氯的含氯痕量气体,如氯甲烷 (CH3Cl),对平流层臭氧消耗有重大影响。了解这些气体的来源和变化对于大气研究至关重要。研究表明,对这些氯化合物的来源和汇大小的估计存在很大不确定性,这突显了对该领域进行更集中研究的必要性 (Xiao 等人,2009)。
3. 环境影响和处理技术
在氯离子存在下染料降解的研究,如酸性橙 7 降解的研究,提供了对氯化化合物环境影响和潜在处理技术的见解。该研究领域与了解像 3-氯异烟酰氯这样的化合物在不同环境中的行为以及如何有效处理或中和它们有关 (Yuan 等人,2011)。
4. 在纳米技术中的应用
氯化终止的纳米晶体,如用氯化物改性的 CdSe 纳米晶体,说明了氯化化合物在纳米技术领域的应用。这些材料因其结构特性和在各种技术领域的潜在应用而受到研究,这可能延伸到像 3-氯异烟酰氯这样的化合物 (Anderson 和 Owen,2013)。
5. 化学合成和催化
在化学合成中,氯化化合物在各种反应中发挥着重要作用。例如,通过催化产生氯自由基而实现的 C(sp3)-H 交叉偶联平台的开发说明了氯化化合物在创建复杂化学结构中的应用。这项研究可以提供如何将 3-氯异烟酰氯用于高级合成化学的见解 (Shields 和 Doyle,2016)。
属性
IUPAC Name |
3-chloropyridine-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-3-9-2-1-4(5)6(8)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZFUXXDGJSIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 2-(bromomethyl)-](/img/structure/B3195225.png)
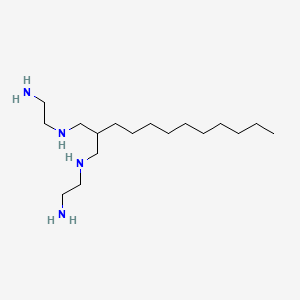


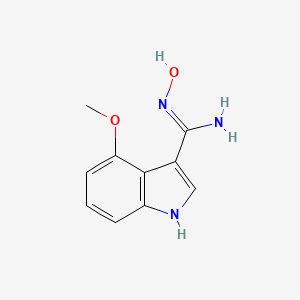
![Oxirane, 2,2'-[(2-methyl-1,3-propanediyl)bis(oxymethylene)]bis-](/img/structure/B3195248.png)
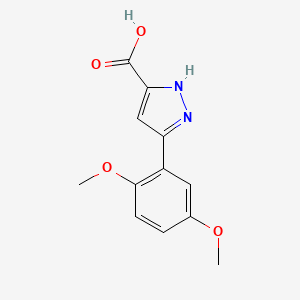
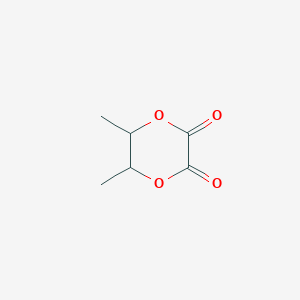
![5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B3195258.png)


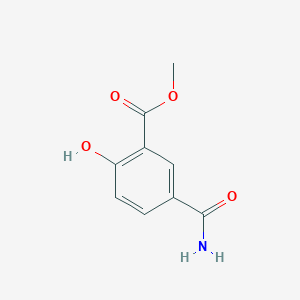
![9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo-](/img/structure/B3195300.png)

